N-(2-chlorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
N-(2-chlorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a small-molecule compound featuring a dihydropyridazinone core substituted with a 3-fluorobenzenesulfonyl group and an acetamide-linked 2-chlorophenyl moiety. Its molecular formula is C₁₈H₁₄ClFN₂O₄S, with a molecular weight of 408.83 g/mol. The compound’s structure combines sulfonyl and acetamide functionalities, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, oncology, or metabolic disorders .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O4S/c19-14-6-1-2-7-15(14)21-16(24)11-23-18(25)9-8-17(22-23)28(26,27)13-5-3-4-12(20)10-13/h1-10H,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRGNNRYZVYEDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dihydropyridazinone core, followed by the introduction of the chlorophenyl and fluorobenzenesulfonyl groups through various chemical reactions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.
Substitution: The chlorophenyl and fluorobenzenesulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2-chlorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, coatings, or catalysts.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of dihydropyridazinone derivatives. Below is a structural and functional comparison with analogs reported in the literature:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Structural Flexibility: The target compound’s 3-fluorobenzenesulfonyl group distinguishes it from analogs like BG15483 or Compound X, which lack sulfonyl moieties. This group may enhance interactions with hydrophobic binding pockets in target proteins . Compared to Compound 9 (), which incorporates a quinazolinone-thioacetamide hybrid, the target compound’s simpler dihydropyridazinone core may reduce synthetic complexity while maintaining bioactivity .
Substituent Effects: The 2-chlorophenyl group in the target compound contributes to higher lipophilicity (clogP ~3.2) compared to N-(2-fluoro-4-methylphenyl)-... (clogP ~2.8), which has a fluorine and methyl group. This difference may influence tissue distribution .
The absence of cytotoxicity data for the target compound contrasts with BG15483, which has been tested in formulation studies but lacks detailed pharmacokinetic profiles .
Biological Activity
N-(2-chlorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chlorophenyl group : Enhances lipophilicity and potential receptor binding.
- Dihydropyridazine core : Implicates possible interactions with various biological targets.
- Fluorobenzenesulfonyl moiety : May influence the compound's reactivity and selectivity.
Synthesis
The synthesis of this compound typically involves multi-step processes, including:
- Formation of the dihydropyridazine ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the chlorophenyl and fluorobenzenesulfonyl groups : These substituents are often introduced via electrophilic aromatic substitution or coupling reactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 32 µg/mL depending on the specific strain tested .
Anticancer Activity
Preliminary studies suggest potential anticancer activity:
- Cell line assays demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range .
The mechanism of action is hypothesized to involve:
- Inhibition of key enzymes : The compound may inhibit enzymes crucial for cell proliferation.
- Induction of apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of structurally similar compounds, revealing that derivatives with the dihydropyridazine scaffold exhibited enhanced activity against Gram-positive bacteria compared to their analogs without this moiety. The study concluded that modifications at the para position of the chlorophenyl group could further optimize activity .
Case Study 2: Anticancer Screening
In a comparative analysis, this compound was tested alongside known anticancer agents. Results indicated that it induced apoptosis in MCF-7 cells through caspase activation, suggesting a promising avenue for further development as an anticancer agent .
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
